molecular formula C4H4F3KO3 B3373505 Potassium 2-(2,2,2-trifluoroethoxy)acetate CAS No. 1007036-34-1

Potassium 2-(2,2,2-trifluoroethoxy)acetate

Cat. No.: B3373505
CAS No.: 1007036-34-1
M. Wt: 196.17 g/mol
InChI Key: KYCYPJDZGSYIMO-UHFFFAOYSA-M
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Description

Potassium 2-(2,2,2-trifluoroethoxy)acetate is a chemical compound characterized by its trifluoroethoxy group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 2-(2,2,2-trifluoroethoxy)acetate can be synthesized through several synthetic routes. One common method involves the reaction of 2,2,2-trifluoroethanol with acetic acid in the presence of potassium hydroxide. The reaction typically proceeds under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. Purification steps, such as recrystallization or distillation, may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Potassium 2-(2,2,2-trifluoroethoxy)acetate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution: Substitution reactions may involve nucleophiles such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield trifluoroacetic acid.

  • Reduction: Reduction reactions can produce 2,2,2-trifluoroethanol.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Potassium 2-(2,2,2-trifluoroethoxy)acetate has several scientific research applications:

  • Biology: The compound can be used as a probe in biological studies to investigate the behavior of trifluoroethoxy-containing molecules in biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials that require trifluoroethoxy groups for specific properties.

Mechanism of Action

The mechanism by which potassium 2-(2,2,2-trifluoroethoxy)acetate exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers to form new carbon-carbon or carbon-heteroatom bonds. The trifluoroethoxy group enhances the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations.

Comparison with Similar Compounds

  • Potassium 2,2,2-trifluoroethoxide: This compound is structurally similar but lacks the acetate group.

  • Potassium trifluoroacetate: This compound has a trifluoroacetic acid moiety instead of the trifluoroethoxy group.

Uniqueness: Potassium 2-(2,2,2-trifluoroethoxy)acetate is unique due to its combination of the trifluoroethoxy group and the acetate moiety. This combination provides distinct chemical properties and reactivity compared to similar compounds, making it a valuable tool in various applications.

Properties

IUPAC Name

potassium;2-(2,2,2-trifluoroethoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3.K/c5-4(6,7)2-10-1-3(8)9;/h1-2H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCYPJDZGSYIMO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])OCC(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3KO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Potassium 2-(2,2,2-trifluoroethoxy)acetate
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Potassium 2-(2,2,2-trifluoroethoxy)acetate
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Potassium 2-(2,2,2-trifluoroethoxy)acetate
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Potassium 2-(2,2,2-trifluoroethoxy)acetate
Reactant of Route 5
Potassium 2-(2,2,2-trifluoroethoxy)acetate

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